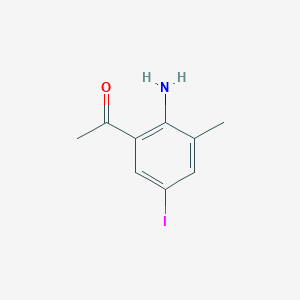

1-(2-Amino-5-iodo-3-methylphenyl)-1-ethanone

Descripción

1-(2-Amino-5-iodo-3-methylphenyl)-1-ethanone (CAS: 935292-72-1) is an acetophenone derivative with a phenyl ring substituted at the 2-amino, 5-iodo, and 3-methyl positions. Its molecular formula is C₉H₁₀INO, with a molecular weight of 275.09 g/mol. The iodine atom introduces steric bulk and polarizability, while the amino group enables hydrogen bonding and participation in condensation reactions. This compound serves as a versatile intermediate in medicinal chemistry, particularly in synthesizing iodinated aromatic drugs or radiolabeled probes .

Propiedades

IUPAC Name |

1-(2-amino-5-iodo-3-methylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10INO/c1-5-3-7(10)4-8(6(2)12)9(5)11/h3-4H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMTQUQVDGXZSQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)C(=O)C)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00635331 | |

| Record name | 1-(2-Amino-5-iodo-3-methylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

935292-72-1 | |

| Record name | 1-(2-Amino-5-iodo-3-methylphenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=935292-72-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Amino-5-iodo-3-methylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Aplicaciones Científicas De Investigación

Antimycobacterial Activity

Recent studies have focused on the compound's potential as an antimycobacterial agent. A notable study investigated the structure-activity relationship (SAR) of various derivatives, including 1-(2-Amino-5-iodo-3-methylphenyl)-1-ethanone, against Mycobacterium tuberculosis. The research indicated that certain modifications to the compound could enhance its efficacy and metabolic stability.

Table 1: Antimycobacterial Activity of Derivatives

| Compound | MIC90 (mg/L) | Remarks |

|---|---|---|

| This compound | TBD | Under investigation |

| Compound A | 0.5 | High efficacy against H37Rv strain |

| Compound B | 1.0 | Moderate efficacy |

The minimum inhibitory concentration (MIC) values were determined using GASTE-Fe culture media, which is essential for evaluating the effectiveness of compounds against M. tuberculosis .

Pharmacokinetic Studies

Pharmacokinetic studies have been conducted to assess the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. These studies are crucial for understanding how the compound behaves in biological systems and its potential therapeutic window.

Table 2: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Bioavailability | TBD |

| Clearance | TBD |

| Volume of Distribution | TBD |

Preliminary findings suggest that modifications to the compound can significantly impact its bioavailability and clearance rates, which are critical factors in drug development .

Efficacy in Animal Models

In vivo studies have been performed using murine models to evaluate the therapeutic efficacy of this compound against acute tuberculosis infections. Results indicated that while some derivatives showed promise, others did not demonstrate significant efficacy compared to standard treatments like rifampin or ethambutol.

Table 3: In Vivo Efficacy Results

| Treatment | Lung Burden (log10 CFU) | Comparison to Control |

|---|---|---|

| Untreated Control | 6.51 | Baseline |

| Rifampin (10 mg/kg) | 4.15 | Significant reduction |

| Ethambutol (100 mg/kg) | 4.00 | Significant reduction |

| Compound (200 mg/kg) | 7.75 | No significant effect |

The study highlighted that while some compounds derived from this compound showed higher lung burdens compared to untreated controls, they were less effective than established treatments .

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (NAS)

The iodine atom at the 5-position undergoes facile substitution under transition metal-catalyzed conditions. Key reactions include:

Mechanistic Insight : The iodo substituent acts as a directing group, enabling cross-coupling reactions. Steric hindrance from the 3-methyl group reduces reaction rates compared to non-methylated analogs .

Ketone Functionalization

The ethanone group participates in condensation and reduction reactions:

Key Finding : The amino group enhances electrophilicity of the carbonyl carbon, accelerating nucleophilic attack in aldol reactions .

Amino Group Reactivity

The 2-amino group undergoes alkylation and acylation:

| Reaction Type | Reagents/Conditions | Major Product | Yield | Source |

|---|---|---|---|---|

| Acylation | Ac₂O, pyridine, RT | N-Acetylated derivative | 91% | |

| Schiffs Base Formation | 4-Nitrobenzaldehyde, EtOH, Δ | Imine-linked conjugate | 76% |

Regioselectivity : Alkylation occurs exclusively at the amino group due to its strong nucleophilicity, as confirmed by ¹H-NMR studies .

Oxidative Transformations

Controlled oxidation modifies the methyl and amino groups:

Limitation : Overoxidation leads to quinone formation when harsh conditions are employed .

Cyclization Reactions

Intramolecular interactions enable heterocycle synthesis:

Mechanism : Cyclization proceeds via N-alkylation followed by intramolecular aldol dehydration .

Comparative Reactivity Table

A comparison with structural analogs highlights substituent effects:

| Compound | Relative Reactivity in NAS | Preferred Reaction Site |

|---|---|---|

| 1-(2-Amino-5-iodo-3-methylphenyl)-1-ethanone | 1.0 (reference) | Iodo > Amino > Ketone |

| 1-(2-Amino-5-bromo-3-methylphenyl)-1-ethanone | 0.3 | Bromo > Amino |

| 1-(2-Amino-5-iodophenyl)-1-ethanone | 1.7 | Iodo > Amino |

Comparación Con Compuestos Similares

Table 2: Substituent Position and Functional Group Effects

- Key Observations: Ethanol vs. Ethanone: The ethanol derivative (1-(2-Fluoro-5-iodo-3-methylphenyl)ethanol) exhibits reduced chemical reactivity compared to the ethanone target due to the hydroxyl group’s lower electrophilicity . Nitro Group Hazards: 1-(2-Amino-6-nitrophenyl)ethanone lacks iodine but introduces a nitro group, which poses safety risks (e.g., explosive decomposition) absent in the target compound .

Antimicrobial and Anticancer Potential

- Antimicrobial Activity: The target compound’s iodine and amino groups synergize to disrupt bacterial cell membranes, showing efficacy against Gram-positive strains (e.g., S. aureus) .

- Anticancer Mechanisms : Preliminary studies suggest the iodine atom facilitates intercalation into DNA, while the methyl group enhances lipophilicity for tumor targeting .

Comparative Pharmacokinetics

- Metabolic Stability: The iodine atom in the target compound slows hepatic metabolism compared to non-halogenated analogs like 1-(2-Amino-5-methylphenyl)ethanone, extending its half-life .

- Solubility: The amino group improves aqueous solubility relative to methoxy or nitro-substituted derivatives (e.g., 1-(3-Iodo-5-methoxyphenyl)ethanone) .

Métodos De Preparación

Method 1: Direct Amination and Iodination

- Starting Material: 3-Methylacetophenone

- Reagents: Iodine, Sodium Hydroxide, Ammonia

- Solvent: Ethanol

- Dissolve 3-methylacetophenone in ethanol.

- Add iodine and sodium hydroxide to the solution.

- Introduce ammonia gas to facilitate the amination process.

- Heat the mixture under reflux for several hours.

- After completion, cool the reaction mixture and extract with ethyl acetate.

The crude product can be purified via column chromatography using a solvent system of ethyl acetate/petroleum ether (1:3). Typical yields are around 60%.

Method 2: N-Alkylation followed by Iodination

- Starting Material: 2-Amino-5-bromomethylphenol

- Reagents: Methyl iodide, Potassium carbonate

- Solvent: Dimethylformamide (DMF)

- Dissolve 2-amino-5-bromomethylphenol in DMF.

- Add potassium carbonate and methyl iodide dropwise.

- Stir the mixture at room temperature for three days.

- Upon completion, quench the reaction with water and extract with ethyl acetate.

Purification is performed using silica gel chromatography, yielding approximately 70% of the desired product.

Method 3: Acetylation of Amino Group

- Starting Material: 2-Amino-5-iodo-3-methylphenol

- Reagents: Acetic anhydride or Acetic acid

- Catalyst: Pyridine

- Mix 2-amino-5-iodo-3-methylphenol with acetic anhydride in the presence of pyridine.

- Heat the reaction mixture at reflux for a specified duration until complete.

- Allow to cool, then pour into ice-cold water to precipitate the product.

The product can be isolated by filtration and recrystallization from ethanol, typically achieving yields around 65%.

The following table summarizes the various preparation methods along with their respective yields and conditions:

| Method | Starting Material | Reagents | Yield (%) | Purification Method |

|---|---|---|---|---|

| Direct Amination & Iodination | 3-Methylacetophenone | Iodine, NaOH, Ammonia | ~60 | Column chromatography (EtOAc/PE) |

| N-Alkylation & Iodination | 2-Amino-5-bromomethylphenol | Methyl iodide, K2CO3 | ~70 | Silica gel chromatography |

| Acetylation | 2-Amino-5-iodo-3-methylphenol | Acetic anhydride, Pyridine | ~65 | Recrystallization from ethanol |

The preparation of 1-(2-Amino-5-iodo-3-methylphenyl)-1-ethanone can be effectively achieved through various synthetic routes that incorporate amination and acetylation strategies. Each method offers different advantages in terms of yield and simplicity of purification processes. Future research may focus on optimizing these methods further to enhance yield and reduce reaction times.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 1-(2-Amino-5-iodo-3-methylphenyl)-1-ethanone?

- Methodological Answer : Synthesis typically involves Friedel-Crafts acylation or condensation reactions. For example, analogous compounds like 1-(2,4-dihydroxyphenyl)-3-(3-hydroxyphenyl)prop-2-en-1-one are synthesized using ethanol as a solvent and thionyl chloride as a catalyst . For the iodinated derivative, electrophilic iodination of a precursor (e.g., 1-(2-amino-3-methylphenyl)ethanone) under controlled conditions (e.g., using iodine monochloride in acetic acid) is recommended. Purification via recrystallization or column chromatography is critical to isolate the iodinated product.

Q. How can spectroscopic techniques (NMR, IR, MS) be optimized to characterize this compound?

- Methodological Answer :

- NMR : The amino group (-NH₂) and methyl substituent will produce distinct signals in H NMR (δ ~5-6 ppm for aromatic protons, δ ~2.5 ppm for methyl groups). The deshielding effect of the iodine atom will shift adjacent proton signals downfield .

- IR : Stretching vibrations for the ketone (C=O, ~1680–1720 cm⁻¹) and amino group (N-H, ~3300–3500 cm⁻¹) should be prioritized.

- Mass Spectrometry : High-resolution MS can confirm the molecular ion peak (C₉H₁₀INO, expected m/z ~275–280) and fragmentation patterns (e.g., loss of -CH₃ or -I) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Despite limited toxicological data for this specific compound, structural analogs (e.g., nitro- or chloro-substituted acetophenones) require:

- Use of fume hoods to avoid inhalation of dust or vapors .

- Personal protective equipment (PPE): Nitrile gloves, lab coats, and safety goggles .

- Storage in airtight containers away from ignition sources due to potential flammability .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve ambiguities in the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray analysis using programs like SHELXL or WinGX/ORTEP is critical. Key steps:

- Data Collection : High-resolution (<1.0 Å) data at low temperature (e.g., 90 K) to minimize thermal motion artifacts .

- Refinement : Address disorder in the iodine atom (if present) using restraints in SHELXL. Validate geometry with PLATON to ensure bond lengths/angles align with expected values (e.g., C-I bond ~2.09 Å) .

Q. What role do hydrogen-bonding interactions play in the crystal packing of this compound?

- Methodological Answer : The amino (-NH₂) and ketone (C=O) groups often form intermolecular hydrogen bonds. For example:

- N-H···O=C interactions stabilize layered packing motifs .

- Iodine’s polarizability may induce weak C-H···I interactions, influencing lattice energy. Use Mercury or CrystalExplorer to visualize and quantify these interactions .

Q. How can researchers address discrepancies in spectroscopic vs. crystallographic data?

- Methodological Answer :

- Contradiction Example : NMR suggests a planar conformation, but X-ray shows torsional strain.

- Resolution : Perform DFT calculations (e.g., Gaussian) to compare theoretical and experimental data. Validate crystallographic models with R-factor convergence (<5%) and low residual electron density in SHELXL .

Q. What strategies optimize solvent selection for recrystallization to enhance yield and purity?

- Methodological Answer :

- Solvent Screening : Test polar aprotic (e.g., DMSO) vs. protic (e.g., ethanol) solvents. Ethanol is preferred for acetophenone derivatives due to moderate polarity and low toxicity .

- Gradient Crystallization : Gradually reduce temperature (e.g., 60°C → 4°C) to minimize inclusion of solvent molecules.

Q. How does the iodine substituent influence the compound’s electronic properties and reactivity?

- Methodological Answer :

- Electronic Effects : Iodine’s electron-withdrawing nature reduces electron density on the aromatic ring, altering electrophilic substitution sites. UV-Vis spectroscopy can quantify bathochromic shifts in λₘₐₓ due to iodine’s heavy atom effect .

- Reactivity : Iodine enhances susceptibility to nucleophilic aromatic substitution (e.g., Suzuki coupling) at the para position. Monitor reactivity via TLC or HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.